molecular formula C10H12O3S B1610635 (4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid CAS No. 57153-43-2

(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid

Cat. No. B1610635
CAS RN: 57153-43-2
M. Wt: 212.27 g/mol
InChI Key: MBZWBAMMUGJINB-UHFFFAOYSA-N
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Description

(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid, also known as 4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-ylacetic acid or 4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-ylacetic acid, is a compound found in a variety of natural sources. It is a naturally occurring substance that has been used in scientific research for a variety of purposes. This compound has been studied for its potential applications in medicine, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative approaches to synthesizing pyran and related heterocyclic compounds, which are crucial for developing pharmaceuticals, agrochemicals, and organic materials. For example, novel methods for the efficient synthesis of pyran derivatives have been established, highlighting their importance in organic synthesis and potential applications in creating biologically active compounds (Hikem-Oukacha et al., 2011). Furthermore, studies on the tautomerism of dehydroacetic acid derivatives, closely related to the structure of the compound , provide insights into the chemical behavior and stability of these compounds, essential for their application in drug design and material science (Chalaça & Figueroa-Villar, 2000).

Biological Activities

The antimicrobial and phytotoxic activities of pyran derivatives have been explored, showing significant potential for the development of new antimicrobials and herbicides. For instance, the synthesis and characterization of novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety demonstrated notable antimicrobial activity, suggesting a promising avenue for the development of new antimicrobial agents (Reddy et al., 2013). Similarly, studies on the synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one have provided insights into their potential use as selective herbicides, contributing to agricultural science and pest management strategies (Demuner et al., 2009).

Applications in Material Science

The structural characterization of complexes involving derivatives of dehydroacetic acid, closely related to the compound of interest, has implications for material science, particularly in the development of fungicides, bactericides, and organic synthesis intermediates. Research into humidity-induced phase transitions of such complexes points to novel applications in material stabilization and the development of responsive materials (Sugawara et al., 2011).

properties

IUPAC Name

2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-10(6-9(11)12)7-3-5-14-8(7)2-4-13-10/h3,5H,2,4,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZWBAMMUGJINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCO1)SC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481297
Record name (4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid

CAS RN

57153-43-2
Record name (4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid
Reactant of Route 2
(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid
Reactant of Route 3
(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid
Reactant of Route 4
(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid
Reactant of Route 5
(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid
Reactant of Route 6
(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid

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